molecular formula C19H19ClN2O4S B7828403 N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Cat. No.: B7828403
M. Wt: 406.9 g/mol
InChI Key: JRXVTOVYITVMIU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an acetylphenyl group, a chloro group, and a dioxido-thiazinan moiety, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-acetylphenylamine, 4-chloro-3-nitrobenzoic acid, and 1,2-thiazinane-1,1-dioxide. The synthetic route may involve:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amine.

    Acylation: Formation of the amide bond between the amine and the carboxylic acid derivative.

    Cyclization: Formation of the thiazinan ring structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like ethers or amines.

Scientific Research Applications

N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-acetylphenyl)-2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
  • **N-(4-acetylphenyl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxybenzenesulfonamide
  • **N-cyclohexyl-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

Uniqueness

N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide stands out due to its specific substitution pattern and the presence of both acetyl and chloro groups, which may confer unique chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-chloro-3-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-13(23)14-4-7-16(8-5-14)21-19(24)15-6-9-17(20)18(12-15)22-10-2-3-11-27(22,25)26/h4-9,12H,2-3,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRXVTOVYITVMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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